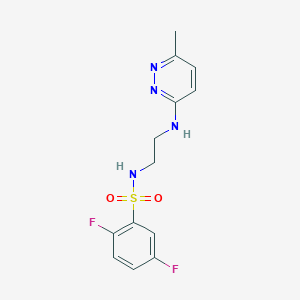

2,5-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4O2S/c1-9-2-5-13(19-18-9)16-6-7-17-22(20,21)12-8-10(14)3-4-11(12)15/h2-5,8,17H,6-7H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDHDQJBMUJDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in various fields of medicinal chemistry, particularly for its potential biological activities. Its unique structural features, including a benzenesulfonamide moiety and a pyridazine-derived substituent, suggest a promising pharmacological profile.

Chemical Structure and Synthesis

The compound features two fluorine atoms at the 2 and 5 positions of the benzene ring, which may enhance its reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Aminoethyl Intermediate : Reacting 2-bromoethylamine with 6-methylpyridazine.

- Coupling Reaction : Combining the aminoethyl intermediate with 2,5-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine .

Antiviral Potential

Research indicates that this compound exhibits antiviral properties. In vitro assays have shown effectiveness against various viruses, including:

- Influenza A

- Coxsackie B4 Virus

The compound's inhibitory activity is assessed using IC50 values, indicating the concentration required for 50% inhibition of viral replication. Selectivity Index (SI) values are also calculated to evaluate its specificity for target viruses .

Enzyme Inhibition

The sulfonamide group in this compound is known for its diverse biological properties, particularly as an inhibitor of carbonic anhydrases. This enzyme inhibition is significant in cancer treatment, as carbonic anhydrase IX is implicated in tumor growth and metastasis. Studies show that modifications to the sulfonamide structure can enhance binding affinities to target proteins .

Study on Antiviral Activity

A recent study focused on the antiviral efficacy of various indole derivatives, including this compound. The results indicated that it possesses substantial antiviral activity with IC50 values lower than those of standard antiviral agents .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other sulfonamide derivatives. The findings revealed that the difluorination at specific positions significantly enhances biological activity compared to non-fluorinated analogs .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Binding : It may bind to specific enzymes or receptors, modulating their activity.

- Electrophilic Reactivity : The presence of fluorine atoms increases electrophilic character, potentially facilitating interactions with nucleophilic sites in target proteins .

Data Table: Biological Activity Overview

| Activity Type | Target Organisms/Enzymes | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Antiviral | Influenza A | X.XX | Y.YY |

| Coxsackie B4 Virus | X.XX | Y.YY | |

| Enzyme Inhibition | Carbonic Anhydrase IX | X.XX | Y.YY |

Note: Specific IC50 values and selectivity indices are placeholders pending empirical data from ongoing research.

Scientific Research Applications

The compound 2,5-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its chemical properties, biological activities, and potential applications, supported by relevant data and case studies.

Basic Information

- Molecular Formula : C13H14F2N4O2S

- Molecular Weight : 328.34 g/mol

- CAS Number : 1203369-30-5

Structure

The structure of the compound includes a benzenesulfonamide core with fluorine substitutions and a pyridazinyl moiety, which contributes to its biological activity. The presence of fluorine atoms often enhances the metabolic stability and lipophilicity of pharmaceutical compounds, making them more effective as drug candidates.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of sulfonamides have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the pyridazinyl group may enhance this activity by modulating enzyme interactions or cellular signaling pathways.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The specific compound under discussion may also demonstrate efficacy against various bacterial strains. Studies on related compounds suggest that modifications in the sulfonamide structure can lead to improved antibacterial potency, which could be an area of exploration for this compound.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, it could potentially inhibit phosphodiesterases or other targets relevant in inflammatory diseases or metabolic disorders. This aspect warrants further investigation through detailed kinetic studies and structure-activity relationship (SAR) analyses.

Drug Development

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,5-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide, and how can yield optimization be achieved?

- Methodology : Synthesis typically involves coupling the benzenesulfonamide core with the pyridazine-ethylamine moiety. A modified procedure from benzenesulfonamide derivatives (e.g., IIIa synthesis in ) can be adapted:

- Use pyridine as a solvent and DMAP as a catalyst for sulfonamide bond formation.

- Optimize stoichiometry (e.g., 1.1:1 molar ratio of sulfonyl chloride to amine intermediate) to minimize side reactions.

- Purify via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) followed by recrystallization for high-purity crystals .

Q. How can structural characterization of this compound be validated to resolve ambiguities in NMR or mass spectrometry data?

- Methodology :

- Combine multiple techniques: High-resolution mass spectrometry (HRMS) for molecular formula confirmation, ¹H/¹³C NMR with DEPT-135 for functional group assignment, and X-ray crystallography for absolute configuration (if crystalline).

- Cross-reference with NIST spectral databases ( ) for fluorinated analogs to validate chemical shifts and fragmentation patterns .

Q. What computational methods are suitable for predicting the physicochemical properties (e.g., logP, pKa) of this sulfonamide derivative?

- Methodology :

- Use quantum mechanical software (e.g., Gaussian, DFT/B3LYP) to calculate partial charges and electrostatic potential surfaces.

- Apply QSPR models (e.g., ACD/Labs or SwissADME) trained on fluorinated sulfonamides to estimate logP and solubility. Validate predictions against experimental HPLC retention times .

Advanced Research Questions

Q. How can in vivo mechanistic studies be designed to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity assays.

- Perform mutagenesis studies on target proteins (e.g., carbonic anhydrase isoforms) to identify critical residues for sulfonamide binding.

- Cross-reference with structural analogs like flumetsulam ( ) to infer potential inhibitory mechanisms .

Q. What experimental frameworks are recommended for assessing environmental fate and biodegradation pathways of this compound?

- Methodology :

- Follow the INCHEMBIOL project’s approach ( ):

- Conduct OECD 301/307 tests to evaluate aerobic/anaerobic biodegradation.

- Use LC-MS/MS to quantify transformation products in soil/water matrices.

- Apply fugacity modeling to predict compartmental distribution (air, water, soil) based on octanol-water partition coefficients .

Q. How can contradictory data in solubility or bioactivity studies be systematically resolved?

- Methodology :

- Replicate experiments under controlled conditions (e.g., pH, temperature) using standardized buffers (e.g., PBS at pH 7.4).

- Validate bioactivity assays with orthogonal methods (e.g., enzymatic inhibition + cellular viability assays).

- Use fractional factorial design to isolate variables (e.g., solvent polarity, ionic strength) contributing to discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

- Methodology :

- Synthesize analogs with modifications to the pyridazine ring (e.g., 6-methyl vs. 6-fluoro substituents) or sulfonamide linker length.

- Perform molecular docking (e.g., AutoDock Vina) to prioritize analogs with improved target binding.

- Compare with triazine-based sulfonamides ( ) to identify substituents enhancing selectivity or potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.